molecular formula C9H7N3O2S2 B11672977 N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide

Cat. No.: B11672977
M. Wt: 253.3 g/mol
InChI Key: LDYIHWBJHASUHN-UHFFFAOYSA-N
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Description

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction forms the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to yield the desired compound . The reaction conditions often include stirring the mixture and cooling it to 0–5°C, followed by filtration and drying at 50–60°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidinones.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes . The compound’s thiazolidinone ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide is unique due to the presence of the pyridine ring, which enhances its chemical stability and potential for diverse biological activities. This structural feature distinguishes it from other thiazolidinone derivatives and contributes to its specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H7N3O2S2

Molecular Weight

253.3 g/mol

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H7N3O2S2/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6/h1-4H,5H2,(H,11,14)

InChI Key

LDYIHWBJHASUHN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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